![molecular formula C18H22N4O2 B2574867 (E)-1-(2-cyano-3-oxo-3-(phenethylamino)prop-1-en-1-yl)piperidine-4-carboxamide CAS No. 885180-81-4](/img/structure/B2574867.png)
(E)-1-(2-cyano-3-oxo-3-(phenethylamino)prop-1-en-1-yl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-(2-cyano-3-oxo-3-(phenethylamino)prop-1-en-1-yl)piperidine-4-carboxamide is a synthetic compound that has gained significant attention in the field of scientific research. It is commonly known as CNB-001 and has been studied extensively for its potential therapeutic applications in various neurological disorders.
Wirkmechanismus
The mechanism of action of CNB-001 is complex and involves multiple pathways. It has been shown to activate the Nrf2/ARE pathway, which is responsible for regulating cellular antioxidant and detoxification responses. Additionally, CNB-001 can inhibit the activity of various enzymes such as acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter essential for cognitive function.
Biochemical and Physiological Effects:
CNB-001 has been shown to have several biochemical and physiological effects. It can reduce oxidative stress and inflammation, increase neuronal survival, and enhance cognitive function. Additionally, CNB-001 can improve blood-brain barrier permeability, allowing for better drug delivery to the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CNB-001 is its neuroprotective properties, which make it an ideal candidate for the treatment of various neurological disorders. Additionally, CNB-001 has a low toxicity profile and can be administered orally, making it a convenient drug for clinical use. However, one limitation of CNB-001 is its limited solubility in water, which can make it difficult to administer in certain formulations.
Zukünftige Richtungen
There are several future directions for the study of CNB-001. One potential area of research is the development of novel formulations that can improve the solubility and bioavailability of CNB-001. Additionally, further studies are needed to determine the optimal dosage and duration of treatment for various neurological disorders. Furthermore, the potential use of CNB-001 in combination with other drugs for the treatment of neurological disorders should be explored. Finally, the safety and efficacy of CNB-001 in human clinical trials need to be established.
Synthesemethoden
CNB-001 is a synthetic compound that can be prepared using various synthetic methods. One of the most common methods involves the reaction of piperidine-4-carboxylic acid with 2-cyano-3-(phenethylamino)acrylate in the presence of a base catalyst. The resulting product is then subjected to further purification and characterization to obtain pure CNB-001.
Wissenschaftliche Forschungsanwendungen
CNB-001 has been extensively studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury. It has been shown to have neuroprotective properties and can prevent neuronal damage caused by oxidative stress, inflammation, and excitotoxicity. Additionally, CNB-001 has been shown to enhance cognitive function and memory retention in animal models.
Eigenschaften
IUPAC Name |
1-[(E)-2-cyano-3-oxo-3-(2-phenylethylamino)prop-1-enyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c19-12-16(13-22-10-7-15(8-11-22)17(20)23)18(24)21-9-6-14-4-2-1-3-5-14/h1-5,13,15H,6-11H2,(H2,20,23)(H,21,24)/b16-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXOKMTFTBJABNC-DTQAZKPQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C=C(C#N)C(=O)NCCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1C(=O)N)/C=C(\C#N)/C(=O)NCCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(2-cyano-3-oxo-3-(phenethylamino)prop-1-en-1-yl)piperidine-4-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.